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5-Carbamoylmethyluridine - 29569-30-0

5-Carbamoylmethyluridine

Catalog Number: EVT-382163
CAS Number: 29569-30-0
Molecular Formula: C11H15N3O7
Molecular Weight: 301.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-carbamoylmethyluridine is a member of the class of uridines that is uridine in which the hydrogen at position 5 of the pyrimidine ring is substituted by a 2-amino-2-oxoethyl group.
Overview

Dtpdt ethylphosphotriester, also known as the ethyl phosphotriester of thymidylyl(3'-5')thymidine, is a significant chemical compound in the study of DNA interactions with alkylating agents. This compound is formed when the DNA molecule reacts with N-ethyl-N-nitrosourea, a potent alkylating agent. The study of such compounds is crucial for understanding the mechanisms of mutagenesis and the potential implications for cancer research.

Source

Dtpdt ethylphosphotriester is primarily derived from reactions involving N-ethyl-N-nitrosourea, which is known for its ability to induce mutations by ethylating nucleic acids. This compound can be found in various biological systems where DNA is exposed to alkylating agents, making it relevant in both toxicology and molecular biology.

Classification

Dtpdt ethylphosphotriester belongs to the class of phosphotriester adducts, which are modifications of the DNA backbone resulting from the reaction with electrophilic agents. These compounds are characterized by their stability and resistance to repair mechanisms in mammalian cells, although some prokaryotic systems exhibit repair capabilities.

Synthesis Analysis

Methods

The synthesis of Dtpdt ethylphosphotriester typically involves the reaction of N-ethyl-N-nitrosourea with thymidylyl(3'-5')thymidine. This process can be carried out under controlled laboratory conditions to ensure the formation of the desired product.

Technical Details

  1. Reaction Conditions: The reaction usually requires a buffered solution to maintain pH levels conducive to nucleophilic attack on the electrophilic nitrogen of N-ethyl-N-nitrosourea.
  2. Purification: Post-reaction, purification techniques such as liquid chromatography may be employed to isolate Dtpdt ethylphosphotriester from unreacted materials and by-products.
Molecular Structure Analysis

Structure

The molecular structure of Dtpdt ethylphosphotriester consists of a thymidine moiety linked through a phosphodiester bond to another thymidine unit, with an ethyl group attached at the phosphate position. This structure can be represented as:

dTp Et dT\text{dTp Et dT}

Data

Key structural data include:

  • Molecular formula: C10_{10}H14_{14}N2_{2}O6_{6}P
  • Molecular weight: Approximately 290.2 g/mol
  • Configuration: The compound exhibits chirality due to the presence of nucleoside components.
Chemical Reactions Analysis

Reactions

Dtpdt ethylphosphotriester participates in various chemical reactions, primarily hydrolysis and transalkylation processes. These reactions are essential for understanding its reactivity and stability under physiological conditions.

Technical Details

  1. Hydrolysis: Dtpdt ethylphosphotriester can undergo hydrolysis in alkaline conditions, leading to the release of free thymidine and phosphoric acid.
  2. Transalkylation: In certain environments, it may also react with other nucleophiles, resulting in modified phosphotriester products.
Mechanism of Action

Process

The mechanism by which Dtpdt ethylphosphotriester exerts its effects involves direct interaction with DNA polymerases during replication or repair processes. The presence of this adduct can hinder normal DNA function, potentially leading to mutations.

Data

Experimental studies have shown that Dtpdt ethylphosphotriester affects DNA polymerase activity, decreasing fidelity during DNA synthesis and increasing mutation rates in affected cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Stable under neutral pH but susceptible to hydrolysis under alkaline conditions.

Chemical Properties

  • Reactivity: Highly reactive towards nucleophiles due to the electrophilic nature of the phosphotriester bond.
  • pKa Values: Relevant pKa values indicate its behavior in different pH environments, influencing its stability and reactivity.
Applications

Dtpdt ethylphosphotriester has several scientific uses:

  • Mutagenesis Studies: It serves as a model compound for investigating the mechanisms of DNA damage and repair.
  • Biomarker Development: Due to its stability, it may be explored as a biomarker for exposure to alkylating agents in environmental and clinical studies.
  • Cancer Research: Understanding its formation and effects contributes to insights into cancer development processes linked to DNA damage.
Introduction to 5-Carbamoylmethyluridine

Definition and Chemical Structure of 5-Carbamoylmethyluridine

5-Carbamoylmethyluridine (abbreviated ncm⁵U) is a modified pyrimidine nucleoside in which a carbamoylmethyl group (–CH₂C(O)NH₂) is attached to the carbon-5 position of the uracil base. Its systematic IUPAC name is 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide, reflecting its stereochemically defined structure [3] [6] [7]. The molecular formula is C₁₁H₁₅N₃O₇, corresponding to a molecular weight of 301.25 g/mol.

The nucleoside consists of a β-D-ribofuranose sugar featuring hydroxyl groups at the 2', 3', and 4' positions, while the uracil base is modified at C5 with a carbamoylmethyl substituent. This group confers polarity and hydrogen-bonding capacity due to the amide functionality. The structure exhibits specific stereochemistry, with the ribose ring adopting the C3'-endo conformation commonly observed in A-form RNA helices. Key structural identifiers include:

  • InChIKey: ZYEWPVTXYBLWRT-VPCXQMTMSA-N [6] [7]
  • SMILES: O=C1NC(=O)N(C=C1CC(=O)N)C2OC(CO)C(O)C2O [7]X-ray crystallographic studies of related 5-substituted uridines show that the carbamoylmethyl group extends perpendicularly to the uracil plane, potentially influencing base stacking or recognition by modification enzymes [5].
  • Table 1: Key Physicochemical Properties of ncm⁵U
    PropertyValueMeasurement Method
    Molecular FormulaC₁₁H₁₅N₃O₇High-resolution MS
    Molecular Weight301.25 g/molCalculated
    logP-3.12Computational prediction
    Topological Polar Surface Area167.87 ŲComputational analysis
    Hydrogen Bond Donors5Molecular descriptor
    Hydrogen Bond Acceptors9Molecular descriptor
    UV λₘₐₓ (neutral pH)~265 nmSpectrophotometry

Historical Discovery and Initial Characterization

The discovery of 5-carbamoylmethyluridine traces to human urine analysis in 1999, where it was isolated alongside its 2-thio derivative (ncm⁵s²U) using chromatographic techniques. Structural elucidation was achieved through UV spectroscopy, NMR, and mass spectrometry, with confirmation via comparison to synthetic standards [2]. This marked the first identification of ncm⁵U as a human metabolic product, potentially derived from tRNA turnover. Notably, it was detected not only in healthy individuals but also in patients with chronic myelogenous leukemia and lung carcinoma, suggesting potential links to disease states, though its mechanistic role remained unexplored [2].

Concurrently, earlier investigations in yeast tRNA had identified related 5-substituted uridines. In 1976, Gray characterized a dinucleotide (cm⁵Um-Ap) from alkaline hydrolysates of bulk yeast tRNA, initially proposed as O²′-methyl-5-carboxymethyluridine. Subsequent venom phosphodiesterase digestion revealed a blocked 5′-nucleotide (pU-2). Acid hydrolysis of pU-2 released ammonia, and chromatographic comparison with synthetic analogs confirmed the blocking group as an amide, leading to the structural assignment of 5-carbamoylmethyl-2′-O-methyluridine (ncm⁵Um) [5]. This modification was hypothesized to reside in the wobble position of specific tRNAs decoding NUA codons (e.g., leucine, isoleucine, valine) [5]. By 1985, Nishimura’s group definitively identified ncm⁵U at the wobble position (position 34) of Saccharomyces cerevisiae tRNAᵛᵃˡ₂ₐ using combined UV, MS, and NMR analysis [3] [5].

Role in RNA Modification Landscapes

Within the RNA modification landscape, ncm⁵U represents a member of the 5-position modified uridine family, which includes functionally diverse derivatives like 5-methyluridine (m⁵U), 5-carboxymethyluridine (cm⁵U), and 5-methoxycarbonylmethyluridine (mcm⁵U). These modifications occur predominantly at wobble position 34 of eukaryotic and bacterial tRNAs, where they fine-tune translational accuracy [3] [4] [6]. Biosynthetically, ncm⁵U formation in eukaryotes involves the addition of a carbamoylmethyl group to U34, though the exact enzymatic pathway remains less characterized than bacterial analogs like cmo⁵U (5-carboxymethoxyuridine). Notably, ncm⁵U serves as a potential precursor for mcm⁵U via methylation in some contexts [3] [6].

  • Table 2: Comparison of Key 5-Modified Uridine Derivatives in tRNA
    ModificationAbbreviationChemical GroupOrganismFunctional Role
    5-Carbamoylmethyluridinencm⁵U–CH₂C(O)NH₂EukaryotesWobble base flexibility, codon recognition
    5-Carboxymethyluridinecm⁵U–CH₂COOHUniversalPrecursor to further modifications
    5-Methoxycarbonylmethyluridinemcm⁵U–CH₂C(O)OCH₃Eukaryotes, some BacteriaRestricts wobble pairing
    5-Carboxymethoxyuridinecmo⁵U–OCH₂COOHBacteria (Gram-negative)Enhances wobble flexibility at low temperature

Functionally, ncm⁵U modifications influence tRNA-mRNA interactions by modulating the geometry and hydrogen-bonding capacity of the wobble base. In S. cerevisiae, tRNAᴸᵉᵘ (U*AA) contains ncm⁵Um (2′-O-methylated ncm⁵U) at position 34. This modification restricts decoding to the leucine UUA codon by enabling pairing with A but not G in the third codon position, thereby preventing misreading of nearby phenylalanine (UUY) codons [3]. Similarly, the presence of ncm⁵U in yeast tRNAᵛᵃˡ ensures accurate recognition of valine codons [5]. Beyond wobble regulation, these modifications may stabilize the anticodon loop structure and protect against RNA degradation [4].

The distribution of ncm⁵U is phylogenetically constrained, primarily identified in eukaryotes (e.g., yeast, humans) and absent in most bacteria, which utilize alternative xo⁵U-type modifications (e.g., mo⁵U, cmo⁵U) [4] [6]. Its occurrence is largely confined to tRNA, with specific isotypes including:

  • tRNAᴸᵉᵘ (anticodon U*AA) in brewer’s yeast [3]
  • tRNAᵛᵃˡ (anticodon UAC) in *S. cerevisiae [5]
  • Putative tRNAⁱˡᵉ and tRNAᵃˢᵖ in humans (inferred from urinary metabolites) [2]

As a putative cancer biomarker, elevated urinary ncm⁵U levels in leukemia and lung carcinoma patients suggest altered tRNA turnover or modification enzyme activity in malignancies, though mechanistic studies are needed [2].

  • Table 3: Documented tRNA Isotypes Containing ncm⁵U or Derivatives
    tRNA IsotypeAnticodonModificationOrganismFunctional Consequence
    tRNAᴸᵉᵘUAAncm⁵UmS. cerevisiaeRestricts decoding to UUA codon
    tRNAᵛᵃˡUACncm⁵US. cerevisiaeEnsures accurate Val codon recognition
    UnidentifiedN/Ancm⁵UHomo sapiensUrinary metabolite; potential disease marker

Properties

CAS Number

29569-30-0

Product Name

5-Carbamoylmethyluridine

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide

Molecular Formula

C11H15N3O7

Molecular Weight

301.25 g/mol

InChI

InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)/t5-,7-,8-,10-/m1/s1

InChI Key

ZYEWPVTXYBLWRT-VPCXQMTMSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N

Synonyms

5-carbamoylmethyluridine
5-CBMU

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N

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